molecular formula C11H7BrO2 B087213 5-Bromo-2-naphthoic acid CAS No. 1013-83-8

5-Bromo-2-naphthoic acid

Cat. No. B087213
CAS RN: 1013-83-8
M. Wt: 251.08 g/mol
InChI Key: QPOQPJDDJJNVRY-UHFFFAOYSA-N
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Patent
US07368462B1

Procedure details

To a boiling solution of 2-naphthoic acid (10.00 g, 58.14 mmol) in acetic acid (50 mL) is added dropwise bromine (3 mL) containing iodine (0.25 g). After the addition is complete, the solution is refluxed for 0.5 hr. A white precipitate forms during cooling and is isolated by filtration, washed with acetic acid and then water. The solid is triturated in methanol (100 mL) and 7.01 g (53.4% yield) of the desired product is obtained as a white solid. m.p. 248-250° C. 1H NMR (300 MHz, CD3OD): δ 8.94 (d, J=1.8 Hz, 1H), 8.52-8.42 (m, 3H), 8.27 (dd, J=1.8, 7.5 Hz, 1H), 7.79 (t, J=8.4 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Yield
53.4%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([OH:13])=[O:12].[Br:14]Br.II>C(O)(=O)C>[Br:14][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][C:2]([C:11]([OH:13])=[O:12])=[CH:1]2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed for 0.5 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
A white precipitate forms during cooling
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
WASH
Type
WASH
Details
washed with acetic acid
CUSTOM
Type
CUSTOM
Details
The solid is triturated in methanol (100 mL)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC(=CC2=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.01 g
YIELD: PERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.